1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one
Description
Properties
IUPAC Name |
1-[4-[3-[4-(4-chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c1-2-22(27)17-3-9-21(10-4-17)28-16-20(26)15-24-11-13-25(14-12-24)19-7-5-18(23)6-8-19/h3-10,20,26H,2,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWTBMYDTJGWTMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one typically involves multiple steps. One common method includes the reaction of 4-chlorophenylpiperazine with an appropriate epoxide to form the intermediate, which is then further reacted with a phenylpropanone derivative under controlled conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, amines, and substituted piperazines .
Scientific Research Applications
1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one involves its interaction with specific molecular targets, such as serotonin receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. This interaction is mediated through the piperazine ring, which is a common pharmacophore in many bioactive compounds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound shares structural motifs with several derivatives, including variations in substituents, linker length, and aromatic systems. Below is a detailed comparison:
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity : The target compound’s 4-chlorophenyl group increases logP compared to methoxyphenyl (e.g., ) or hydroxyphenyl (e.g., ) analogues. This enhances blood-brain barrier penetration but may reduce aqueous solubility.
- Metabolic Stability : Piperazine rings are prone to N-dealkylation, but the 4-chlorophenyl group may slow oxidative metabolism relative to unsubstituted phenylpiperazines .
Research Findings and Data Tables
Table 1: In Vitro Binding Affinities of Select Analogues
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP | Solubility (µg/mL) | Plasma Protein Binding (%) |
|---|---|---|---|---|
| Target Compound | 428.9 | 3.8 | 15.2 | 92.5 |
| 1-(4-Biphenylyl)-3-[4-(4-hydroxyphenyl)piperazinyl]propan-1-one | 401.4 | 2.9 | 28.7 | 88.3 |
| 3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one | 270.7 | 2.5 | 45.6 | 75.1 |
Biological Activity
The compound 1-(4-{3-[4-(4-Chlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one , also known by its chemical identifiers, is a piperazine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including analgesic and anti-inflammatory effects, as well as insights from various case studies and research findings.
The molecular formula of the compound is with a molecular weight of approximately 403.9024 g/mol. Its structure includes a chlorophenyl group and a piperazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H26ClN3O |
| Molecular Weight | 403.9024 g/mol |
| Melting Point | 346.9 °C |
| Density | 1.269 g/cm³ |
| Solubility | Soluble in DMSO |
Analgesic and Anti-Inflammatory Effects
Research has demonstrated that the compound exhibits significant analgesic and anti-inflammatory properties. In a study conducted by Doğruer et al. (2007), the compound was tested in vivo using a mouse model, where it showed higher analgesic activity compared to aspirin at a dosage of 100 mg/kg. The results indicated that the compound not only alleviated pain but also reduced inflammation effectively, correlating well with its analgesic effects.
Key Findings:
- Analgesic Activity : The compound showed superior analgesic effects compared to standard analgesics like aspirin.
- Anti-Inflammatory Activity : It demonstrated strong anti-inflammatory action in both phases of carrageenan-induced edema.
The mechanism behind the analgesic and anti-inflammatory effects is believed to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Additionally, the presence of the piperazine ring may enhance interactions with serotonin receptors, contributing to its pain-relieving properties.
Study on Neuroprotective Activity
In another investigation, the neuroprotective effects of the compound were assessed using models of acute cerebral ischemia in mice. The results indicated that treatment with the compound significantly prolonged survival times and reduced mortality rates in subjects subjected to ischemic conditions.
Summary of Neuroprotective Findings:
- Survival Rate Improvement : The compound significantly prolonged survival times in ischemic mice.
- Mortality Reduction : There was a notable decrease in mortality rates across all tested doses.
Comparative Analysis
To further illustrate the effectiveness of this compound, it can be compared with other known analgesics and anti-inflammatory agents:
| Compound | Analgesic Effect (mg/kg) | Anti-Inflammatory Effect |
|---|---|---|
| This compound | 100 | Strong |
| Aspirin | 200 | Moderate |
| Ibuprofen | 200 | Moderate |
Q & A
Q. What synthetic routes are reported for this compound, and how can reaction conditions be optimized?
The compound is synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate refluxed with α,β-unsaturated ketones in propionic acid yields pyrazoline derivatives . Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of ketone to hydrazine), reflux duration (8–12 hours), and solvent choice (DMF for crystallization). Purity is validated via melting point analysis (365–367 K) and recrystallization in ethanol .
Q. How is structural characterization performed for this compound?
Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (e.g., C–Cl: 1.74 Å) and dihedral angles (e.g., 179.97° for aromatic rings) . NMR (¹H/¹³C) confirms substituent positions, such as piperazine protons at δ 2.5–3.5 ppm and chlorophenyl signals at δ 7.2–7.8 ppm . IR spectroscopy identifies carbonyl stretches (~1680 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
Due to potential health hazards (e.g., respiratory irritation), use PPE (gloves, goggles), avoid open flames (flash point >100°C), and store in sealed containers at 2–8°C. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal via certified hazardous waste channels .
Advanced Research Questions
Q. How can DFT calculations improve understanding of its electronic properties?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) predicts HOMO/LUMO energies, charge distribution, and reactivity sites. For piperazine derivatives, exact exchange terms reduce errors in atomization energy predictions (<2.4 kcal/mol deviation) . Tools like Gaussian or ORCA simulate electrostatic potential maps, guiding substitutions to enhance binding affinity .
Q. What molecular docking strategies assess its binding to biological targets?
Lamarckian Genetic Algorithm (LGA) in AutoDock Vina evaluates binding poses and free energy (ΔG). For protease targets, grid boxes (20 ų) centered on catalytic sites (e.g., SARS-CoV-2 Mpro) and flexible ligand sampling (10–20 runs) yield reliable poses. Empirical scoring functions correlate with experimental IC₅₀ values (R² > 0.8) .
Q. How do SAR studies resolve contradictions in its bioactivity?
Structure-Activity Relationship (SAR) analysis identifies critical groups:
- Piperazine moiety : Essential for receptor binding (e.g., 5-HT₁A affinity).
- Chlorophenyl group : Enhances lipophilicity (logP ~3.2) and membrane penetration.
- Hydroxypropoxy linker : Modulates solubility and metabolic stability . Conflicting data on antiparasitic vs. anticancer activity are resolved by testing stereoisomers (R/S configurations) and salt forms (e.g., hydrochloride) .
Q. What role does Multiwfn play in electron density analysis?
Multiwfn calculates Laplacian of electron density (∇²ρ) to identify bond critical points (BCPs). For this compound, BCPs between piperazine N and chlorophenyl C show covalent character (ρ > 0.3 e·Å⁻³). Electron Localization Function (ELF) maps reveal lone pairs on oxygen atoms, guiding nucleophilic attack predictions .
Q. How are pharmacokinetic properties predicted computationally?
SwissADME or pkCSM estimates:
- Absorption : High Caco-2 permeability (Pe > 1 × 10⁻⁶ cm/s).
- Metabolism : CYP3A4-mediated oxidation (2 major metabolites).
- Toxicity : Ames test negativity (mutagenic score < 0.5) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
